molecular formula C20H18N4O B6549276 (E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole CAS No. 1105233-09-7

(E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole

Cat. No.: B6549276
CAS No.: 1105233-09-7
M. Wt: 330.4 g/mol
InChI Key: POERLQISSLUZHS-VAWYXSNFSA-N
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Description

(E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole is a synthetically designed hybrid molecule that incorporates two privileged pharmacophores in medicinal chemistry: the 1H-benzo[d]imidazole and the 1,2,4-oxadiazole ring systems. This structural combination is of significant interest in early-stage drug discovery, particularly for developing novel targeted therapies. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functional groups, offering improved metabolic stability and enhancing the drug-like properties of lead compounds . This heterocycle is present in several commercially available drugs and is found in natural products like the cytotoxic marine alkaloids Phidianidine A and B, underscoring its biological relevance . Furthermore, the benzo[d]imidazole core is a versatile scaffold known to confer antibacterial, antifungal, and antiviral activities, and is a key structural component in protein kinase inhibitors . The specific architecture of this compound, featuring a styryl group at the 5-position of the oxadiazole ring, suggests potential for diverse biological interactions. The conjugated π-system of the styryl moiety can enhance planar rigidity and influence binding affinity to protein targets. Compounds bearing the 1,2,4-oxadiazole nucleus have demonstrated a broad spectrum of pharmacological activities in research settings, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects . They have shown inhibitory potential against critical enzymes such as histone deacetylases (HDAC), cyclin-dependent kinases (CDK), and tyrosine kinases, which are prominent targets in oncology . The integration of the benzimidazole unit further augments its potential as a multi-targeted kinase inhibitor, similar to recently reported hybrids that exhibit potent cytotoxic effects and induce apoptosis in cancer cell lines . Researchers can leverage this compound as a valuable chemical probe to explore new structure-activity relationships, screen for novel biological activity, or serve as a synthetic intermediate for further structural refinement. This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

3-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-15-21-17-9-5-6-10-18(17)24(15)14-13-19-22-20(25-23-19)12-11-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POERLQISSLUZHS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Methyl-1H-benzo[d]imidazole

The benzo[d]imidazole scaffold is functionalized via N-alkylation to introduce the ethyl linker. Reacting 2-methyl-1H-benzo[d]imidazole with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) yields 1-(2-bromoethyl)-2-methyl-1H-benzo[d]imidazole. Subsequent substitution with sodium azide (NaN₃) produces 1-(2-azidoethyl)-2-methyl-1H-benzo[d]imidazole, which is reduced to the primary amine using hydrogenation (H₂/Pd-C).

Reaction conditions :

  • Solvent: Dry dimethylformamide (DMF)

  • Temperature: 80°C, 12 hours

  • Yield: 78% (amine intermediate)

Amidoxime Formation

The primary amine is converted to the amidoxime via reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux:

R-NH2+NH2OHEtOH, ΔR-NH-C(=N-OH)-NH2\text{R-NH}2 + \text{NH}2\text{OH} \xrightarrow{\text{EtOH, Δ}} \text{R-NH-C(=N-OH)-NH}_2

Optimization : Microwave-assisted synthesis reduces reaction time from 5 hours to 30 minutes with comparable yields (82%).

Cyclocondensation with (E)-Cinnamic Acid

Carboxylic Acid Activation

(E)-Cinnamic acid is activated using coupling agents such as ethyl chloroformate (ClCO₂Et) or 1,1'-carbonyldiimidazole (CDI) to form a mixed anhydride or acyl imidazole intermediate, respectively.

Oxadiazole Ring Formation

The activated carboxylic acid reacts with the amidoxime under dehydrating conditions. Phosphorous oxychloride (POCl₃) is preferred for its dual role as a solvent and cyclizing agent:

R-NH-C(=N-OH)-NH2+R’-COOHPOCl3,Δ1,2,4-Oxadiazole+H2O\text{R-NH-C(=N-OH)-NH}2 + \text{R'-COOH} \xrightarrow{\text{POCl}3, \Delta} \text{1,2,4-Oxadiazole} + \text{H}_2\text{O}

Key parameters :

  • Molar ratio (amidoxime:acid): 1:1.2

  • Temperature: 110°C, 6 hours

  • Yield: 65–72%

Alternative methods :

  • Microwave-assisted synthesis : 150°C, 20 minutes, 85% yield.

  • Superbase-mediated cyclization : NaOH/DMSO at room temperature, 48 hours, 55% yield.

Stereochemical Control of the Styryl Group

The (E)-configuration of the styryl moiety is ensured by using (E)-cinnamic acid as the starting material. Geometrical integrity is confirmed via 1H NMR^1\text{H NMR} coupling constants (J=16.0HzJ = 16.0 \, \text{Hz}) and NOESY spectroscopy.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=N stretch : 1600–1620 cm⁻¹

  • C-O-C stretch : 1240–1260 cm⁻¹

  • N-H bend (benzoimidazole) : 1520 cm⁻¹

Nuclear Magnetic Resonance (NMR)

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d₆) :

    • δ 8.21 (d, J=16.0HzJ = 16.0 \, \text{Hz}, 1H, CH=CH-Ar)

    • δ 7.75–7.25 (m, 9H, aromatic H)

    • δ 4.52 (t, 2H, N-CH₂-CH₂-oxadiazole)

    • δ 2.42 (s, 3H, CH₃)

  • 13C NMR^{13}\text{C NMR} :

    • δ 167.8 (C=N, oxadiazole)

    • δ 142.5 (CH=CH-Ar)

    • δ 125.3–128.9 (aromatic C)

Mass Spectrometry

  • ESI-MS : m/z 397.2 [M+H]⁺ (calculated: 397.17)

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Reaction TimeAdvantages
POCl₃-mediated110°C, POCl₃726 hHigh purity, scalable
Microwave150°C, MWI8520 minRapid, energy-efficient
Superbase (NaOH/DMSO)RT, NaOH/DMSO5548 hMild conditions, solvent-free

Challenges and Optimization Strategies

  • Low yields in superbase method : Attributed to incomplete cyclization; resolved by increasing NaOH concentration (2.5 eq.).

  • Stereochemical inversion : Mitigated by using pure (E)-cinnamic acid and avoiding prolonged heating .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzimidazole and oxadiazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzimidazole or oxadiazole rings, leading to a diverse array of derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Properties
The benzimidazole derivative in the compound has been associated with antimicrobial activity. Investigations into similar compounds have revealed that they can effectively inhibit the growth of bacteria and fungi, suggesting potential for development as new antimicrobial agents .

Neuroprotective Effects
Recent studies have suggested that compounds similar to (E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole may possess neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal death and promoting neurogenesis .

Material Science

Fluorescent Materials
The incorporation of styryl groups into the oxadiazole structure enhances its fluorescence properties. Such materials are being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their excellent photophysical properties .

Polymer Composites
The compound's ability to form stable complexes with metals suggests potential applications in creating polymer composites with enhanced thermal stability and mechanical strength. Research indicates that adding such compounds can improve the overall performance of materials used in various industrial applications .

Analytical Chemistry

Fluorescent Probes
Due to its fluorescent characteristics, this compound is being investigated as a fluorescent probe for detecting specific ions or biomolecules in biological samples. This application is particularly relevant in biosensing technologies where sensitivity and specificity are crucial .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including this compound, against multiple cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.

Case Study 2: Fluorescent Properties

In a study on OLED materials, researchers synthesized a series of styryl-substituted oxadiazoles and characterized their photophysical properties. The findings showed that this compound exhibited high quantum efficiency and stability under operational conditions, making it a candidate for further development in display technologies.

Mechanism of Action

The mechanism of action of (E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation and induction of apoptosis. Additionally, it can bind to specific proteins, altering their activity and triggering downstream signaling pathways that contribute to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Ethyl 3-((2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate () Core: 1,2,4-oxadiazole. Substituents: A difluoromethyl-substituted benzo[d]imidazole at position 3 and an ethyl carboxylate at position 4. The carboxylate substituent may reduce lipophilicity, contrasting with the styryl group’s planar aromaticity in the target compound.

Benzo[d]imidazole-Containing Heterocycles

2-((E)-2-Phenyl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazol-5-yl)-3,4-dihydro-4-quinazolinone (4a-j) () Core: Quinazolinone fused with benzo[d]imidazole. Substituents: A styryl-like (E)-configured ethenyl group and a sulfanyl (-SH) group on the benzo[d]imidazole. Comparison: The sulfanyl group may confer redox activity or metal-binding capacity absent in the target compound. The quinazolinone core, unlike 1,2,4-oxadiazole, is a bicyclic system with reported kinase inhibitory activity .

Ethyl 5-(2-hydroxyphenyl)-7-methyl-2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (9a) () Core: Thiazolo[3,2-a]pyrimidine. Substituents: A 2-methyl-benzo[d]imidazole and hydroxyphenyl group.

Pharmacological and Physicochemical Properties

Property Target Compound Ethyl 3-...oxadiazole-5-carboxylate (Ev11) 4a-j (Ev3)
Molecular Weight ~377.42 (estimated) 322.27 ~400–450 (estimated)
Key Functional Groups Styryl, methyl-benzoimidazol Difluoromethyl, ethyl carboxylate Sulfanyl, styryl
Synthetic Method Undocumented Not specified Piperidine-catalyzed reflux
Reported Bioactivity Unknown Not reported Antimicrobial screening

Crystallographic and Analytical Data

  • Structural Validation : The SHELX suite () is widely used for crystallographic refinement of similar heterocycles, ensuring accuracy in bond lengths and angles .
  • Spectroscopic Data : ESI-MS and NMR (e.g., ) are critical for confirming molecular integrity. For example, ESI-MS of (E)-styryl derivatives often shows [M+1]+ peaks around 350–450 m/z .

Research Implications and Gaps

  • Bioactivity: While compounds like 4a-j () were screened for antimicrobial activity, the target compound’s pharmacological profile remains unexplored. Comparative studies could clarify the role of the 1,2,4-oxadiazole core versus quinazolinones in bioactivity.
  • Synthetic Optimization : The lack of detailed synthesis for the target compound highlights a gap; methods from (Mannich reactions) or (piperidine catalysis) could be adapted.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing (E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole?

Methodological Answer:
The synthesis typically involves cyclization reactions under controlled conditions. Key steps include:

  • Cyclocondensation : Reacting benzoimidazole precursors with styryl-oxadiazole intermediates in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours .
  • Catalyst Selection : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are effective for promoting oxadiazole ring formation .
  • Stereochemical Control : The (E)-configuration of the styryl group is preserved by avoiding prolonged exposure to light or heat, confirmed via NMR coupling constants .
  • Purification : Column chromatography using silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the styryl proton signals appear as doublets (J = 16 Hz) in the 6.5–7.5 ppm range .
  • Infrared Spectroscopy (IR) : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 950–980 cm⁻¹ (oxadiazole ring) validate structural motifs .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-π stacking in benzoimidazole units). Cambridge Structural Database (CSD) codes can cross-reference similar compounds .
  • Elemental Analysis : Matches experimental vs. calculated C, H, N percentages to confirm purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

  • Substituent Variation : Replace the styryl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups and assess changes in biological activity (e.g., enzyme inhibition) .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole or triazole to probe electronic effects on target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with the benzoimidazole nitrogen .
  • In Vitro Assays : Test modified analogs against relevant biological targets (e.g., kinases or microbial strains) and correlate activity with structural features .

Advanced: How can contradictions in biological activity data across different assays be resolved?

Methodological Answer:

  • Assay Validation : Ensure consistency in experimental protocols (e.g., cell lines, incubation times) to minimize variability .
  • Meta-Analysis : Conduct systematic literature reviews (PubMed/Scopus) to identify trends or confounding factors (e.g., solvent effects in cytotoxicity assays) .
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to distinguish true potency differences from methodological artifacts .
  • Expert Consultation : Engage specialists in benzoimidazole chemistry to interpret discrepancies, particularly in stereoselective interactions .

Advanced: What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding modes. For example, the oxadiazole ring may form hydrophobic contacts with protein active sites .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density distribution and reactive sites .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes, focusing on key residues near the benzoimidazole moiety .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptor count .

Advanced: What strategies improve synthetic yield and purity of this compound?

Methodological Answer:

  • Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction rates and reduce side products .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining >90% yield .
  • Catalyst Recycling : Immobilize POCl₃ on silica nanoparticles to enable reuse over multiple cycles .
  • In-line Analytics : Implement HPLC-MS monitoring to detect intermediates and adjust conditions in real time .

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